molecular formula C10H8FN3 B7899415 5-(2-Fluorophenyl)-2-pyrazinamine

5-(2-Fluorophenyl)-2-pyrazinamine

Cat. No.: B7899415
M. Wt: 189.19 g/mol
InChI Key: ANDWOZPPZRLBTK-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-pyrazinamine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a 2-fluorophenyl group at the 5-position and an amino group at the 2-position. Its molecular formula is C₁₀H₈FN₃, with a molecular weight of 189.18 g/mol. The fluorine atom at the ortho position of the phenyl ring enhances the compound’s lipophilicity and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic motifs .

Properties

IUPAC Name

5-(2-fluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWOZPPZRLBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2-pyrazinamine typically involves the reaction of 2-fluorobenzonitrile with hydrazine derivatives under controlled conditions. One common method involves the use of a high-pressure autoclave where 2-fluorobenzonitrile is reacted with hydrazine hydrate in the presence of a catalyst such as platinum on carbon. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield .

Industrial Production Methods

Industrial production of 5-(2-Fluorophenyl)-2-pyrazinamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2-pyrazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluorophenyl)-2-pyrazinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-pyrazinamine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(2-fluorophenyl)-2-pyrazinamine with analogs differing in substituent type, position, or core heterocycle. Key parameters include molecular properties, synthetic accessibility, stability, and biological activity.

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Physicochemical Notes
5-(2-Fluorophenyl)-2-pyrazinamine C₁₀H₈FN₃ 189.18 5-(2-fluorophenyl) Moderate lipophilicity; planar structure
5-(Trifluoromethyl)pyrazin-2-amine C₅H₄F₃N₃ 177.11 5-(trifluoromethyl) Higher lipophilicity; electron-withdrawing CF₃ group
2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK8) C₁₈H₁₂FN₃O 293.28 4-fluorophenyl on pyrazole Reduced solubility due to fused rings
3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)quinazolin-4(3H)-one derivatives Varies 350–450 2-fluorophenyl on thiadiazole Enhanced metabolic stability vs. pyrazine analogs

Key Observations :

  • Trifluoromethyl vs. Fluorophenyl: The trifluoromethyl group in 5-(trifluoromethyl)pyrazin-2-amine increases hydrophobicity but may reduce hydrogen-bonding capacity compared to the amino-fluorophenyl motif .

Key Findings :

  • Anti-MAO Activity : The 2-fluorophenyl group in pyrazinamines and pyrido[1,2-a]pyrimidines enhances MAO binding, likely via optimized van der Waals interactions .
  • Metabolic Stability : Thiadiazole-containing derivatives (e.g., compounds from ) exhibit superior stability in simulated gastric fluid compared to pyrazinamines, attributed to reduced susceptibility to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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